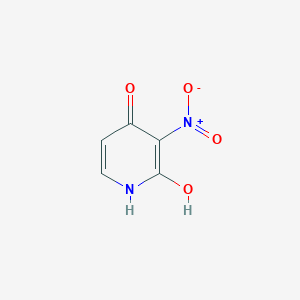

2,4-Dihydroxy-3-nitropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYGVGWYPFVKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715629 | |

| Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-12-2 | |

| Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitropyridine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dihydroxy-3-nitropyridine CAS number

An In-Depth Technical Guide to 2,4-Dihydroxy-3-nitropyridine

This guide provides a comprehensive technical overview of this compound (CAS No. 89282-12-2), a pivotal heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis protocols, applications, and safety considerations, grounding all information in established scientific literature and technical data.

Introduction and Core Identification

This compound, also known as 3-Nitro-2,4-pyridinediol or 4-Hydroxy-3-nitro-2(1H)-pyridinone, is a substituted pyridine derivative.[1] Its structure, featuring both hydroxyl and nitro functional groups on a pyridine scaffold, makes it a reactive and versatile intermediate in the synthesis of more complex molecules. Pyridine-based ring systems are among the most extensively used heterocycles in drug design, valued for their ability to impart significant pharmacological activity.[2][3] This compound serves as a critical starting material in the development of various pharmaceutical agents, particularly those targeting cardiovascular diseases.[4][5]

The Chemical Abstracts Service (CAS) has assigned the number 89282-12-2 to this compound, which serves as its unique identifier in scientific literature and chemical databases.[1][6][7][8][9]

Caption: Tautomeric form: 4-hydroxy-3-nitro-1H-pyridin-2-one.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental for the use of any chemical intermediate. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 89282-12-2 | [6][7] |

| Molecular Formula | C₅H₄N₂O₄ | [6][7] |

| Molecular Weight | 156.10 g/mol | [7] |

| Appearance | Light yellow to yellow to green powder/crystal | [1][6] |

| Melting Point | 265°C (decomposition) | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Desiccate at -20°C for long-term storage. | [6][8] |

Table 2: Spectroscopic and Analytical Data

| Technique | Data | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₃) | δ (ppm): 12.42 (brs, 1H), 11.87 (s, 1H), 7.42 (d, J=7.0 Hz, 1H), 6.00 (d, J=7.2 Hz, 1H) | [6] |

| ¹³C NMR (125 MHz, DMSO-d₃) | δ (ppm): 161.3, 156.9, 138.8, 128.2, 98.7 | [6] |

| HRMS (ESI) | m/z calculated for C₅H₅N₂O₄ (M+H)⁺: 157.0249, found: 157.0256 | [6] |

Synthesis Protocol and Mechanistic Rationale

The primary route for synthesizing this compound is through the electrophilic nitration of 2,4-dihydroxypyridine. This reaction leverages the electron-rich nature of the dihydroxypyridine ring, which directs the incoming nitro group.

Conceptual Workflow

The synthesis involves the reaction of a pyridine-2,4-diol precursor with a potent nitrating agent. The choice of reagents and reaction conditions is critical for achieving high yield and purity. Concentrated sulfuric acid is often used as a solvent and a catalyst; it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from established procedures found in the literature.[6]

Materials:

-

2,4-Dihydroxypyridine (100 g, 901 mmol)

-

Concentrated Sulfuric Acid (300 mL)

-

Fuming Nitric Acid (40 mL)

-

Crushed Ice / Cold Water (3000 mL)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and external cooling bath, add concentrated sulfuric acid (300 mL).

-

Addition of Starting Material: Carefully and portion-wise, add 2,4-dihydroxypyridine (100 g) to the sulfuric acid while stirring. Maintain the temperature between 0-10°C.

-

Causality: This addition must be slow and controlled because the dissolution of dihydroxypyridine in concentrated acid is exothermic. Maintaining a low temperature prevents unwanted side reactions and degradation.

-

-

Stirring: Once the addition is complete, stir the reaction mixture at room temperature for approximately 40 minutes to ensure complete dissolution and homogeneity.

-

Nitration: Cool the mixture back down to below 5°C. Slowly add fuming nitric acid (40 mL) dropwise over a period of 1 hour.

-

Causality: The nitration reaction is highly exothermic. Slow addition and rigorous temperature control (below 5°C) are paramount to prevent over-nitration and ensure the regioselective introduction of the nitro group at the C3 position.

-

-

Reaction Quenching and Precipitation: Slowly pour the reaction mixture into a large beaker containing cold water or crushed ice (3000 mL), ensuring the temperature of the quench solution remains below 5°C.

-

Causality: This step serves two purposes: it quenches the reaction by diluting the acid and stopping the nitration, and it causes the desired product, which is insoluble in the acidic aqueous solution, to precipitate out.

-

-

Product Isolation: Stir the resulting suspension at ambient temperature for 2 hours to allow for complete precipitation.

-

Filtration and Washing: Collect the solid product by filtration. Wash the collected solid thoroughly with cold water (1000 mL) to remove any residual acid.

-

Drying: Dry the obtained solid under vacuum to yield this compound. (Expected yield: ~88%).[6]

Applications in Drug Development and Research

This compound is not typically an end-product but rather a valuable intermediate. Its primary application lies in serving as a foundational scaffold for building more complex, biologically active molecules.

-

Pharmaceutical Intermediate: It is a documented intermediate in the synthesis of adenosine analogues.[4][5] These resulting compounds have shown potential as therapeutic agents for treating cardiovascular conditions such as hypertension and myocardial ischemia.[4][5] Nitropyridine derivatives, in general, are crucial for creating a wide range of Active Pharmaceutical Ingredients (APIs).[10]

-

Heterocyclic Building Block: In medicinal chemistry, the pyridine scaffold is known to improve pharmacological parameters such as metabolic stability, permeability, and protein binding.[3] As a functionalized pyridine, this compound offers multiple reaction sites for chemists to elaborate upon, enabling the construction of diverse chemical libraries for drug screening.

Caption: Role as an intermediate in a multi-step synthetic pathway.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [11][12] |

| Hazard Statement | H315: Causes skin irritation | [6] |

| Signal Word | Warning | [6] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][11] |

Handling:

-

Avoid contact with skin and eyes. Do not breathe dust.[11]

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Handle in accordance with good industrial hygiene and safety practices.[12]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6][11]

-

Store away from incompatible substances such as strong oxidizing agents and acids.[11]

Conclusion

This compound (CAS No. 89282-12-2) is a well-characterized chemical compound of significant utility in organic synthesis. Its defined physicochemical properties, established synthesis protocols, and role as a key precursor for pharmacologically active molecules make it an important tool for researchers in medicinal chemistry and drug development. Adherence to strict safety protocols is necessary when handling this compound due to its irritant nature. This guide provides the foundational knowledge required for its effective and safe use in a research setting.

References

- This compound Formula - Echemi.

- This compound 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | CAS 89282-12-2 | SCBT - Santa Cruz Biotechnology.

- This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick.

- Product D

- Process for preparing 2,4-dihydroxypyridine and this compound - Google P

- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google P

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific (for 2,4-Dihydroxypyridine).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- The Synthesis and Applications of Nitro Pyridine Deriv

Sources

- 1. This compound | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. biocrick.com [biocrick.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2,4-Dihydroxy-3-nitropyridine molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 2,4-Dihydroxy-3-nitropyridine

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics, arising from the interplay of hydroxyl and nitro functional groups on a pyridine scaffold, make it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its molecular structure, tautomeric forms, synthesis protocols, and key applications, grounded in established scientific literature.

Core Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior and utility. The central feature is a pyridine ring, an aromatic heterocycle that is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position. In contrast, the hydroxyl groups (-OH) at the 2- and 4-positions exert an electron-donating effect through resonance, creating a molecule with distinct regions of electrophilicity and nucleophilicity.

Tautomerism: The Pyridone-Pyridinol Equilibrium

A critical aspect of the structure of this compound is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. While it can be named as a dihydroxy-pyridine, spectroscopic evidence and chemical reactivity confirm that the equilibrium heavily favors the pyridone tautomers. The most stable form is the 4-hydroxy-3-nitro-1H-pyridin-2-one structure.[1][2] This phenomenon is common in 2- and 4-hydroxypyridines, where the keto-enol tautomerism results in the more stable amide-like pyridone form.[3] The presence of water can further shift the equilibrium toward the pyridone form through stabilizing hydrogen bonds.[3]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₅H₄N₂O₄ | [2][4] |

| Molecular Weight | 156.10 g/mol | [4][5] |

| Appearance | Yellow or light tan crystalline powder | [5][6] |

| Melting Point | ~264-265 °C (with decomposition) | [4][5] |

| Solubility | Soluble in DMSO, Acetone; sparingly soluble in other organic solvents. | [1] |

| CAS Number | 89282-12-2 | [1][2][4][7][8][9] |

Caution: Differential Scanning Calorimetry (DSC) data indicates a significant exothermic reaction near its melting point, advising against heating the substance above 160°C.[6][10]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved through the direct nitration of 2,4-dihydroxypyridine.[6][10][11] This electrophilic aromatic substitution reaction is carefully controlled to ensure selective nitration at the C-3 position, which is highly activated by the ortho- and para-directing hydroxyl groups.

Standard Laboratory Synthesis Protocol

This protocol is a self-validating system where reaction progress and product purity are monitored at key stages.

Expertise & Causality:

-

Reagent Choice: Concentrated sulfuric acid is not merely a solvent but a crucial component that protonates nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the active electrophile.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is critical to prevent unwanted side reactions, such as over-nitration or oxidative degradation of the pyridine ring.

-

Quenching: Pouring the reaction mixture into ice water serves a dual purpose: it immediately halts the reaction and precipitates the product, which has low solubility in the resulting acidic aqueous medium.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2,4-dihydroxypyridine portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over a period of at least one hour, maintaining the internal temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours. The reaction's completion can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Purification: Collect the resulting yellow precipitate by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[10]

Spectroscopic Elucidation

Structural confirmation of the synthesized this compound is unequivocally established through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum typically shows characteristic signals for the two protons on the pyridine ring and the protons of the hydroxyl/amine groups. For example, reported shifts include peaks around 12.42 ppm (br s, 1H), 11.87 ppm (s, 1H), 7.42 ppm (d, J=7.0 Hz, 1H), and 6.00 ppm (d, J=7.2 Hz, 1H).[5]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for the five carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., shifts around 161.3, 156.9, 138.8, 128.2, and 98.7 ppm).[5]

-

Infrared (IR) Spectroscopy: IR analysis is critical for identifying key functional groups. Characteristic absorption bands are observed for O-H stretching (~3195 cm⁻¹), C=O stretching from the pyridone tautomer (~1689 cm⁻¹), and C=C bond vibrations (~1617 cm⁻¹).[6][10]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, with an expected value for [M+H]⁺ of approximately 157.0249.[5]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[2] Its functional groups provide reactive handles for constructing more complex molecular frameworks.

Authoritative Grounding: The utility of nitropyridines as precursors for a wide range of bioactive heterocyclic systems, including those with antitumor and antiviral activities, is well-documented.[12] Pyridine derivatives are found in approximately 14% of FDA-approved N-heterocyclic drugs, highlighting the importance of this structural motif.[12]

Caption: Synthetic utility of this compound in drug discovery.

Key Applications:

-

Cardiovascular Drugs: It serves as a key intermediate in the synthesis of adenosine analogs used to treat hypertension and myocardial ischemia.[6][11]

-

Antimicrobial Agents: The structure is a valuable building block for developing novel antitubercular and broad-spectrum antimicrobial compounds.[4]

-

Oncology and Virology: The functionalized pyridine ring is a common scaffold in the development of kinase inhibitors for cancer therapy and agents targeting viral replication, such as HIV.[13][14]

References

- Source: Google Patents (EP0909270B1)

- Source: Google Patents (US6307054B1)

- Title: this compound | CAS:89282-12-2 Source: BioCrick URL:[Link]

- Title: this compound Source: MySkinRecipes URL:[Link]

- Title: this compound (89282-12-2) 's Synthetic route Source: LookChem URL:[Link]

- Title: Product Datasheet - this compound Source: BioCrick URL:[Link]

- Title: PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND this compound Source: European P

- Source: Google Patents (WO2010089773A2)

- Title: this compound Source: Pipzine Chemicals URL:[Link]

- Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]

- Title: Diverse mixtures of 2,4-dihydroxy tautomers and O4 protonated conformers of uridine and 2'-deoxyuridine Source: Radboud Repository URL:[Link]

- Title: Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde Source: MDPI URL:[Link]

- Title: Supramolecular stabilization of metastable tautomers in solution and the solid state Source: Wiley Online Library URL:[Link]

- Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central (PMC) URL:[Link]

- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

- 1. This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biocrick.com [biocrick.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

- 7. This compound | 89282-12-2 [chemicalbook.com]

- 8. This compound | 89282-12-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

Foreword: The Strategic Importance of 2,4-Dihydroxy-3-nitropyridine

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxy-3-nitropyridine

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone of drug design, featuring in numerous FDA-approved therapeutics for a wide range of diseases, from cancer to infectious diseases and cardiovascular conditions.[1][2] Within this privileged class of heterocycles, this compound (also known as 3-Nitro-2,4-pyridinediol) emerges as a critical intermediate. Its strategic placement of hydroxyl and nitro functional groups allows for a cascade of subsequent chemical modifications, making it an invaluable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles and validated experimental protocols, intended for researchers and professionals in drug development and organic synthesis. This compound is a key precursor in the synthesis of adenosine analogs and other vital pharmaceuticals, particularly those targeting cardiovascular diseases such as hypertension and myocardial ischemia.[3][4][5]

Part 1: The Principal Synthetic Strategy: Electrophilic Nitration of 2,4-Dihydroxypyridine

The most direct and widely adopted method for preparing this compound is the electrophilic aromatic substitution on the 2,4-dihydroxypyridine precursor. The inherent electron-donating nature of the two hydroxyl groups strongly activates the pyridine ring, facilitating nitration under accessible conditions.

Mechanistic Underpinnings: Causality in Action

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[6][7] The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺). In a typical "mixed acid" nitration, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The two hydroxyl groups on the pyridine ring are powerful activating groups, directing the incoming electrophile to the ortho and para positions. In this specific tautomeric form (the pyridin-2,4-dione structure), the C3 and C5 positions are activated. The nitration occurs preferentially at the C3 position due to the combined directing effects of the hydroxyl/keto groups.

Caption: Figure 1: Mechanism of 2,4-Dihydroxypyridine Nitration

Self-Validating Experimental Protocol

This protocol is synthesized from established literature procedures, designed for reproducibility and safety.[8][9] A critical control point is temperature management, as the nitration is highly exothermic. Furthermore, the final product is known to exhibit a significant exotherm upon melting and should not be heated close to its melting point.[8]

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 300 mL for 100 g of substrate). Cool the flask in an ice-salt bath to 0-5°C.

-

Substrate Addition: Slowly and portion-wise, add 2,4-dihydroxypyridine (100 g, 0.90 mol) to the cooled sulfuric acid while maintaining the internal temperature below 10°C. Stir the mixture until all the solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture or add the nitrating agent directly. For instance, slowly add fuming nitric acid (40 mL) via the dropping funnel over a period of at least 1 hour. Crucially, the internal reaction temperature must be maintained below 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at ambient temperature for approximately 2 hours to ensure completion.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice and water (e.g., 3000 mL) with vigorous stirring. This will cause the product to precipitate. It is essential to keep the quenching mixture cold.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (e.g., 1000 mL) until the washings are neutral to pH paper.

-

Drying: Air-dry the solid on the filter, then transfer it to a vacuum oven and dry at a moderate temperature (e.g., 50°C) to a constant weight. This yields the title compound as a colorless to light yellow solid.[8][9]

Caption: Figure 2: Experimental Workflow for Synthesis

Quantitative Data and Characterization

The successful synthesis of this compound is validated through yield calculation and analytical characterization. The data presented below are compiled from representative literature.[8][9]

| Parameter | Typical Value | Source |

| Yield | 88-92% | [9] |

| Appearance | Colorless to light yellow solid | [9] |

| Melting Point | ~265°C (with decomposition) | [9] |

| Molecular Weight | 156.10 g/mol | [10] |

| Elemental Analysis | C: 38.47%, H: 2.58%, N: 17.95% | [8] |

| Mass Spec (M+H)⁺ | m/z 157.0249 | [9] |

| ¹H NMR (DMSO-d₆) | δ 12.42 (brs, 1H), 11.87 (s, 1H), 7.42 (d, 1H), 6.00 (d, 1H) | [9] |

| ¹³C NMR (DMSO-d₆) | δ 161.3, 156.9, 138.8, 128.2, 98.7 | [9] |

| IR (cm⁻¹) | 3194 (OH), 1689 (C=O), 1616 (C=C) | [8] |

Part 2: Precursor Synthesis and Integrated Pathways

A robust synthesis of the final product relies on the efficient preparation of its precursor, 2,4-dihydroxypyridine. Industrial processes often favor an integrated approach where the precursor is generated and nitrated in a "one-pot" or telescoped sequence to maximize efficiency and minimize waste.

Synthesis of 2,4-Dihydroxypyridine

The precursor can be prepared via several routes. A common laboratory and industrial method involves the decarboxylation of 4,6-dihydroxynicotinic acid.[3] This is typically achieved by heating the acid in a high-boiling point solvent or in water under high pressure and temperature (e.g., 200°C in a steel bomb).[3]

The "One-Pot" Advantage

A more advanced and efficient strategy involves preparing 2,4-dihydroxypyridine and, without its isolation, proceeding directly with the nitration step.[3] For example, after the decarboxylation of 4,6-dihydroxynicotinic acid is complete in a suitable solvent, the reaction mixture can be cooled, and an organic acid like acetic acid may be added, followed by the nitrating agent.[3] This method improves process mass intensity and reduces operational complexity.

Caption: Figure 3: Integrated Synthetic Pathway

Part 3: Downstream Utility in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile chemical intermediate. The hydroxyl groups can be readily converted into better leaving groups, such as chlorides, enabling subsequent nucleophilic substitution reactions. A prime example is its conversion to 2,4-dichloro-3-nitropyridine using phosphoryl chloride (POCl₃).[3][8] This dichloro derivative is a cornerstone for building more complex substituted pyridines, which are central to the structure of many potent drug candidates.[5]

Conclusion

The synthesis of this compound via direct nitration of 2,4-dihydroxypyridine is a well-established, high-yielding, and robust process. A thorough understanding of the underlying electrophilic substitution mechanism, strict control over reaction parameters—especially temperature—and adherence to safety protocols are paramount for its successful and safe execution. The efficiency of the overall process can be significantly enhanced by integrating the synthesis of the 2,4-dihydroxypyridine precursor with the subsequent nitration step. As a key building block in the development of cardiovascular and other therapeutic agents, the mastery of its synthesis remains a critical skill for scientists in the pharmaceutical industry.

References

- Process for preparing 2,4-dihydroxypyridine and this compound. (EP0909270B1).

- Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. (US6307054B1).

- Process for preparation of nitropyridine derivatives. (WO2010089773A2).

- PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND this compound. (EP 0909270 B1).

- This compound (89282-12-2) 's Synthetic route. LookChem. [Link]

- This compound. (CAS:89282-12-2). BioCrick. [Link]

- 2,3-diaminopyridine. Organic Syntheses. [Link]

- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [Link]

- Preparation method of 2-hydroxy-3-nitropyridine. (CN103664757A).

- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient

- This compound. MySkinRecipes. [Link]

- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (CN101830845A).

- Nitr

- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (PMC).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. Nitration - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

2,4-Dihydroxy-3-nitropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-3-nitropyridine

Introduction

This compound, also known by synonyms such as 3-Nitro-2,4-pyridinediol and 4-Hydroxy-3-nitro-2(1H)-pyridinone, is a pivotal heterocyclic compound in modern organic and medicinal chemistry.[1] Its unique molecular architecture, featuring both electron-donating hydroxyl groups and a potent electron-withdrawing nitro group on a pyridine scaffold, imparts a distinct reactivity profile. This makes it a valuable and versatile intermediate for the synthesis of a wide range of more complex molecules.[2][3] Notably, it serves as a key building block in the development of pharmaceutical agents, including compounds designed to treat cardiovascular diseases like hypertension and myocardial ischemia.[4][5] This guide provides a comprehensive overview of its core chemical properties, synthesis, structural characterization, and reactivity, tailored for researchers and drug development professionals.

Molecular Structure and Tautomerism

A fundamental characteristic of this compound is its existence in tautomeric forms. The molecule can exist in equilibrium between the dihydroxy form and several pyridone forms. The most significant equilibrium is with the 4-hydroxy-2-pyridone tautomer, which is often the predominant form depending on the solvent and physical state.[6] This tautomerism is critical as it influences the compound's aromaticity, hydrogen bonding capabilities, and overall reactivity.[7][8]

Caption: Tautomeric equilibrium of this compound.

This equilibrium is heavily influenced by the solvent environment. In polar, protic solvents, the pyridone form is often favored due to its ability to form strong hydrogen bonds, which stabilizes the keto-enol system.[7] Understanding this behavior is essential for predicting reaction outcomes and for interpreting spectroscopic data.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification, purification, and quality control.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 89282-12-2 | [1][6][9] |

| Molecular Formula | C₅H₄N₂O₄ | [6][9] |

| Molecular Weight | 156.10 g/mol | [6][9] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 265°C (decomposes) | |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [6] |

| Density | ~1.7 g/cm³ |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides definitive structural confirmation. The presence of the nitro group and the tautomeric nature of the ring system create a distinct spectral fingerprint.

| Spectroscopy | Characteristic Data | Interpretation |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.42 (brs, 1H), δ 11.87 (s, 1H), δ 7.42 (d, J=7.0 Hz, 1H), δ 6.00 (d, J=7.2 Hz, 1H) | The broad singlets at high chemical shifts are indicative of the acidic protons of the hydroxyl and N-H groups. The two doublets correspond to the coupled protons on the pyridine ring. |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 161.3, 156.9, 138.8, 128.2, 98.7 | These shifts correspond to the five distinct carbon atoms in the heterocyclic ring, with the carbons bearing electronegative oxygen and nitro groups appearing at the expected downfield positions. |

| FT-IR | Strong absorptions for -OH, N-H, C=O, and NO₂ groups. | The broad bands typical for O-H and N-H stretching, a strong carbonyl (C=O) stretch from the pyridone tautomer, and characteristic asymmetric and symmetric stretches for the nitro (NO₂) group confirm the functional groups present. |

| HRMS (ESI) | m/z calculated for C₅H₅N₂O₄ (M+H)⁺: 157.0249 | The high-resolution mass spectrometry data provides the exact mass, confirming the elemental composition of the molecule. |

Expert Insight: When analyzing the ¹H NMR spectrum, the broadness of the signals above 11 ppm is a key indicator of the exchangeable protons involved in the tautomerism and hydrogen bonding. The specific chemical shifts and coupling constants of the ring protons are heavily influenced by the electron density distribution, which is dictated by the interplay between the electron-donating hydroxyl groups and the strongly electron-withdrawing nitro group.

Synthesis Protocol and Mechanistic Considerations

The most common and direct method for preparing this compound is through the electrophilic nitration of 2,4-dihydroxypyridine.[4] This reaction leverages the activated nature of the pyridine ring, which is made electron-rich by the two hydroxyl groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established methods.

Materials:

-

2,4-Dihydroxypyridine (1 equivalent)

-

Concentrated Nitric Acid (e.g., 70%)

-

Crushed Ice / Ice Water

-

Cold Water (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2,4-dihydroxypyridine (e.g., 5.0 g, 45.0 mmol) to nitric acid (20 mL).

-

Causality Check: The use of concentrated nitric acid serves as both the solvent and the source of the nitrating species. In some procedures, sulfuric acid is added as a catalyst to generate a higher concentration of the highly electrophilic nitronium ion (NO₂⁺).

-

Heating: Heat the solution to 90°C with constant stirring. Maintain this temperature for approximately 3 hours.

-

Expert Insight: Precise temperature control is paramount. Temperatures that are too low will result in a sluggish reaction and incomplete conversion. Conversely, excessive heat can lead to the formation of dinitrated byproducts or oxidative decomposition of the starting material and product, significantly reducing the yield and purity.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a large volume of crushed ice (e.g., 50 mL) with vigorous stirring.

-

Causality Check: The product is significantly less soluble in cold aqueous media than in concentrated acid. This quenching step causes the product to precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Drying: Dry the collected solid to afford the final product, typically as a yellow solid. A yield of approximately 92% has been reported for this method.

This self-validating protocol relies on the significant difference in solubility between the product and the reaction medium upon quenching to ensure effective isolation.

Chemical Reactivity and Applications in Drug Development

The utility of this compound lies in the reactivity of its functional groups, which serve as handles for subsequent chemical transformations.

-

Hydroxyl Groups: The hydroxyl groups can be alkylated, acylated, or converted into leaving groups (e.g., chloro groups using POCl₃) to enable nucleophilic substitution reactions.[10]

-

Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amino group, which is a common precursor for forming amides, ureas, or for participating in cyclization reactions to build fused heterocyclic systems. The nitro group itself can also be displaced via nucleophilic aromatic substitution under certain conditions.

Its primary application is as a strategic intermediate in the synthesis of bioactive molecules.[2][3] For example, it is a documented precursor for compounds investigated for treating cardiovascular diseases and for their potential antimicrobial properties.[2][4]

Caption: Role as a precursor in multistep synthesis of bioactive molecules.

Safety and Handling

According to aggregated GHS information, this compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315) and may cause respiratory irritation.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under desiccated conditions, often at reduced temperatures (e.g., -20°C).[6]

Conclusion

This compound is a foundational building block whose value is derived from its unique electronic and structural properties. The interplay of its tautomeric forms and the strategic placement of its hydroxyl and nitro functional groups provide chemists with a versatile platform for molecular elaboration. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for its effective utilization in the rational design and development of novel pharmaceutical agents and other advanced materials.

References

- EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents.

- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents.

- 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem.

- This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick.

- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- This compound - MySkinRecipes.

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH.

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

- Hydroxypyridine-Pyridone Tautomerism - YouTube.

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.

- The 2,3-dihydroxypyridine tautomers (I–IV) and PSO. - ResearchGate.

Sources

- 1. This compound | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. youtube.com [youtube.com]

- 9. scbt.com [scbt.com]

- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

2,4-Dihydroxy-3-nitropyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2,4-Dihydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its tautomeric names such as 4-hydroxy-3-nitro-1H-pyridin-2-one and 3-nitro-2,4-pyridinediol, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility, particularly in the development of treatments for cardiovascular diseases, underscores the importance of a thorough understanding of its physical and chemical characteristics.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its structural nuances, spectroscopic profile, and thermal behavior. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic chemistry.

Molecular Structure and Tautomerism

The chemical structure of this compound is not static; it exists as a mixture of tautomers. This phenomenon, common in hydroxypyridines, significantly influences its physical properties and reactivity.[3] The primary tautomeric forms are the dihydroxy form (2,4-dihydroxypyridine) and the more stable keto-enol forms (4-hydroxy-2-pyridone and 2-hydroxy-4-pyridone). The presence of the nitro group further influences the electronic distribution within the pyridine ring.

The IUPAC name for the most common tautomer is 4-hydroxy-3-nitro-1H-pyridin-2-one .[4] This highlights that one of the hydroxyl groups exists predominantly as a ketone.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its identification and for planning its use in chemical reactions and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₄ | [5] |

| Molecular Weight | 156.10 g/mol | [5] |

| Appearance | Light yellow to yellow crystalline powder | [5][6] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.683 | [5] |

| Polar Surface Area | 95.2 Ų | [5] |

| XLogP3 | 0.2 | [5] |

Thermal Properties and Stability

The thermal behavior of this compound is a critical consideration for its safe handling and storage. There are conflicting reports regarding its melting point, which likely points to thermal instability.

-

One source reports a melting point of 265°C with decomposition .[5]

-

Another source, a patent, indicates a melting point of 183.85°C as determined by Differential Scanning Calorimetry (DSC).[1]

Crucially, the latter source issues a caution: this material exhibits a large exothermic reaction at the onset of melting at 262.62°C .[1] It is therefore recommended not to heat this substance to within 100°C of this decomposition temperature.[1] This thermal instability is a significant safety consideration, suggesting that the compound can decompose energetically at elevated temperatures.

Solubility Profile

Understanding the solubility of this compound is vital for selecting appropriate solvents for synthesis, purification, and analytical procedures.

The compound is reported to be soluble in a range of common organic solvents, including:

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate[4]

The solubility in these solvents is consistent with its moderately polar structure. For purification by recrystallization, a solvent system would need to be empirically determined to find conditions where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Spectroscopic Profile

The spectroscopic data for this compound provides a definitive fingerprint for its identification and structural confirmation. The data reflects the features of the pyridinone ring, the hydroxyl/keto groups, and the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are instrumental in elucidating the specific tautomeric form present in solution. The following data was obtained in DMSO-d₆, a common solvent for NMR analysis.

-

¹H NMR (500 MHz, DMSO-d₆) : The proton spectrum shows distinct signals for the protons on the pyridine ring and the acidic protons of the hydroxyl/N-H groups.

-

δ 12.42 (broad singlet, 1H) : Likely corresponds to the acidic proton of the enolic hydroxyl group.

-

δ 11.87 (singlet, 1H) : Can be attributed to the N-H proton of the pyridone tautomer.

-

δ 7.42 (doublet, J=7.0 Hz, 1H) : Aromatic proton on the pyridine ring.

-

δ 6.00 (doublet, J=7.2 Hz, 1H) : The second aromatic proton on the pyridine ring.[5]

-

-

¹³C NMR (125 MHz, DMSO-d₆) : The carbon spectrum reveals the five distinct carbon environments in the molecule.

-

δ 161.3, 156.9, 138.8, 128.2, 98.7 : These shifts correspond to the carbons of the heterocyclic ring, including the carbonyl carbon (typically downfield) and the carbons bearing the hydroxyl and nitro groups.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key absorption bands are consistent with the keto-enol tautomeric structure.

-

3194.9 cm⁻¹ : Broad absorption characteristic of O-H stretching, and likely N-H stretching as well.[1]

-

1689.2 cm⁻¹ : Strong absorption indicative of a C=O (carbonyl) stretching vibration from the pyridone tautomer.[1]

-

1616.5 cm⁻¹ : Absorption corresponding to C=C stretching within the aromatic ring.[1]

-

Additional bands corresponding to N-O stretching of the nitro group are also expected, typically in the 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS-ESI) :

-

Calculated for C₅H₅N₂O₄ [M+H]⁺: 157.0249

-

Found: 157.0256[5]

-

-

Another source also confirms the [M+H]⁺ ion at m/z 157.[1] This data unequivocally confirms the molecular formula and molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from literature procedures for the nitration of 2,4-dihydroxypyridine.[5]

Materials:

-

2,4-Dihydroxypyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice / Deionized Water

-

Reaction flask (3-necked round bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Charge a 100 mL 3-necked round bottom flask with 2,4-dihydroxypyridine (e.g., 9.0 g, 81 mmol).

-

In an ice bath, cool the flask and slowly add concentrated sulfuric acid (e.g., 30 mL) portion-wise while stirring, ensuring the temperature is maintained between 0-10°C.

-

Continue stirring the mixture at room temperature for approximately 40 minutes.

-

Cool the reaction mixture again to below 5°C using an ice bath.

-

Slowly add fuming nitric acid (e.g., 4 mL) dropwise over a period of 1 hour, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, slowly pour the reaction mixture into a beaker containing cold deionized water (e.g., 300 mL) or crushed ice, while stirring vigorously. The temperature should be kept below 5°C during this quenching step.

-

A precipitate will form. Stir the resulting suspension at ambient temperature for 2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold deionized water (e.g., 100 mL).

-

Dry the obtained solid under vacuum to yield this compound as a solid.

Physicochemical Characterization Workflow

A standard workflow for the characterization of synthesized this compound is outlined below.

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during its handling and use.

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5]

-

Thermal Hazard : As noted, avoid heating the material close to its decomposition temperature due to a significant exotherm.[1]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are profoundly influenced by keto-enol tautomerism and thermal instability. A comprehensive understanding of its spectroscopic signature (NMR, IR, MS), solubility, and particularly its thermal hazards, is essential for its safe and effective use in research and development. The data and protocols provided in this guide serve as a foundational resource for scientists working with this compound, enabling accurate characterization and informed handling in the pursuit of novel pharmaceutical agents.

References

- EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google P

- 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem

- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google P

- SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine - Fisher Scientific

- This compound | 89282-12-2 - Echemi

- This compound | CAS:89282-12-2 | BioCrick

- This compound | 89282-12-2 | Tokyo Chemical Industry

- UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF - ResearchG

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH

Sources

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 3. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 4. This compound | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-hydroxy-3-nitro-1H-pyridin-2-one

This guide provides a comprehensive technical overview of 4-hydroxy-3-nitro-1H-pyridin-2-one, a key heterocyclic compound with significant applications in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering in-depth insights into its nomenclature, synthesis, characterization, and applications.

Nomenclature and Tautomerism: Establishing the Correct Identity

The compound commonly referred to as 2,4-dihydroxy-3-nitropyridine exists in a state of tautomeric equilibrium. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of this molecule, the dihydroxy-pyridine form is in equilibrium with the more stable hydroxy-pyridinone form.

According to the International Union of Pure and Applied Chemistry (IUPAC) recommendations for naming organic compounds, the preferred name is assigned to the most stable tautomer. For dihydroxypyridines, the pyridinone form is generally favored. Therefore, the preferred IUPAC name for this compound is 4-hydroxy-3-nitro-1H-pyridin-2-one .[1][2] This nomenclature explicitly identifies the carbonyl group at the 2-position and the hydroxyl group at the 4-position of the pyridine ring.

The tautomeric equilibrium is a critical consideration for researchers as it can influence the compound's reactivity, spectroscopic properties, and biological interactions. The pyridinone structure is stabilized by the amide resonance within the ring.

Synthesis of 4-hydroxy-3-nitro-1H-pyridin-2-one: A Validated Protocol

The synthesis of 4-hydroxy-3-nitro-1H-pyridin-2-one is typically achieved through the nitration of 2,4-dihydroxypyridine (which, as discussed, exists predominantly as 4-hydroxy-1H-pyridin-2-one). The following protocol is a robust and validated method for its preparation.

Experimental Protocol:

Materials:

-

2,4-Dihydroxypyridine (4-hydroxy-1H-pyridin-2-one)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 300 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-10°C using an ice-salt bath.

-

Addition of Starting Material: While maintaining the temperature below 10°C, slowly add 100 g (0.90 mol) of 2,4-dihydroxypyridine in portions to the cooled sulfuric acid with vigorous stirring.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 40 minutes.

-

Nitration: Cool the reaction mixture to below 5°C. Slowly add 40 mL of fuming nitric acid via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 5°C.

-

Quenching: After the addition of nitric acid, slowly pour the reaction mixture into 3000 mL of cold deionized water containing crushed ice, while maintaining the temperature of the water below 5°C with external cooling.

-

Precipitation and Filtration: A solid precipitate will form. Stir the resulting suspension at ambient temperature for 2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with 1000 mL of cold deionized water. Dry the product under vacuum to yield 4-hydroxy-3-nitro-1H-pyridin-2-one as a solid.

This protocol typically yields the desired product in high purity and good yield (approximately 88%).

Caption: Synthesis workflow for 4-hydroxy-3-nitro-1H-pyridin-2-one.

Structural Characterization and Data Analysis

The identity and purity of the synthesized 4-hydroxy-3-nitro-1H-pyridin-2-one can be confirmed through various analytical techniques. Below is a summary of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | NH | ~11.8 | broad singlet | - |

| ¹H | OH | ~12.4 | broad singlet | - |

| ¹H | H-5 | ~7.4 | doublet | ~7.0 |

| ¹H | H-6 | ~6.0 | doublet | ~7.2 |

| ¹³C | C-2 (C=O) | ~161 | - | - |

| ¹³C | C-4 (C-OH) | ~157 | - | - |

| ¹³C | C-6 | ~139 | - | - |

| ¹³C | C-3 (C-NO₂) | ~128 | - | - |

| ¹³C | C-5 | ~99 | - | - |

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

The downfield shifts for the NH and OH protons are characteristic of acidic protons involved in hydrogen bonding. The coupling between H-5 and H-6 confirms their adjacent positions on the pyridine ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H and N-H stretching | Broad, Strong |

| ~1680 | C=O stretching (amide) | Strong |

| ~1620 | C=C stretching (ring) | Medium |

| 1550 - 1500 | N-O asymmetric stretching (NO₂) | Strong |

| 1350 - 1300 | N-O symmetric stretching (NO₂) | Strong |

The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group in the pyridinone tautomer. The broad O-H and N-H stretching bands suggest hydrogen bonding in the solid state.

Mass Spectrometry (MS)

The mass spectrum of 4-hydroxy-3-nitro-1H-pyridin-2-one will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the substituents on the pyridine ring.

| m/z | Assignment |

| 156 | [M]⁺ (Molecular Ion) |

| 110 | [M - NO₂]⁺ |

| 82 | [M - NO₂ - CO]⁺ |

The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. Subsequent loss of carbon monoxide (CO) from the pyridinone ring is also expected.

Applications in Drug Development

4-hydroxy-3-nitro-1H-pyridin-2-one is a valuable intermediate in the synthesis of various pharmaceutical agents, most notably adenosine analogues. These synthetic nucleosides are designed to interact with adenosine receptors, which are crucial in regulating cardiovascular function.

Role as a Precursor to Adenosine Analogues

This compound serves as a key building block for constructing the core structure of adenosine receptor agonists. The nitro group can be reduced to an amino group, which can then be further functionalized. The hydroxyl groups can be converted to chloro groups, which are then displaced by other nucleophiles to build the final drug molecule.

Mechanism of Action of Target Therapeutics

The adenosine analogues synthesized from 4-hydroxy-3-nitro-1H-pyridin-2-one primarily target the A₁ and A₂ₐ adenosine receptors.[3][4][5]

-

A₁ Adenosine Receptors: These receptors are predominantly found in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. Activation of A₁ receptors leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction through the AV node (negative dromotropy).[3][4]

-

A₂ₐ Adenosine Receptors: These receptors are abundant in the vascular smooth muscle of coronary arteries. Their activation leads to vasodilation, increasing coronary blood flow to meet the metabolic demands of the heart.[3][4][5]

The therapeutic strategy behind developing selective adenosine receptor agonists is to achieve beneficial cardiovascular effects, such as reducing heart rate and increasing coronary blood flow in conditions like angina and myocardial ischemia, while minimizing side effects.

Caption: Signaling pathways of adenosine analogues via A₁ and A₂ₐ receptors.

Conclusion

4-hydroxy-3-nitro-1H-pyridin-2-one is a fundamentally important heterocyclic compound with a well-defined synthesis and clear utility in medicinal chemistry. A thorough understanding of its chemical identity, particularly its tautomeric nature, is essential for its effective use in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers working with this versatile molecule.

References

- Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions. (2021). Frontiers in Physiology. [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

- Principles of Chemical Nomenclature.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1976). The Journal of Organic Chemistry. [Link]

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. [Link]

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

- 2-Pyridone. Wikipedia. [Link]

- Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions. (2021). Frontiers in Physiology. [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology. (2015). Comprehensive Physiology. [Link]

- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2013).

- Spectroscopy Problems. University of Colorado Boulder. [Link]

- Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions. (2021).

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

- Adenosine Receptor Profiling Reveals an Association between the Presence of Spare Receptors and Cardiovascular Disorders. (2019). Semantic Scholar. [Link]

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2023). Scientific Reports. [Link]

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (2004).

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. IUPAC. [Link]

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

- Red Book - IUPAC Recommend

- NMR & IR Analysis for Chemists. Scribd. [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 2,4-Dihydroxy-3-nitropyridine: Starting Materials and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-Dihydroxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the primary synthetic routes, detailing the starting materials, reaction mechanisms, and experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. All protocols are presented as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Significance of this compound

This compound, also known as 3-nitro-2,4-pyridinediol, is a pivotal building block in medicinal chemistry. Its structural features, including the dihydroxypyridine core and the electron-withdrawing nitro group, make it a versatile precursor for the synthesis of more complex heterocyclic compounds. These compounds are often investigated for a range of therapeutic applications, including the treatment of cardiovascular diseases such as hypertension and myocardial ischemia.[1][3] The strategic placement of the nitro and hydroxyl groups allows for a variety of subsequent chemical transformations, making the efficient and scalable synthesis of this intermediate a topic of significant interest.

Primary Synthetic Pathways: From Precursor to Product

The synthesis of this compound predominantly proceeds through the nitration of a 2,4-dihydroxypyridine precursor. Therefore, the selection of the initial starting material is intrinsically linked to the method used to generate this dihydroxypyridine intermediate. This guide will explore two principal, field-proven strategies, each originating from different commercially accessible starting materials.

Pathway I: Nitration of 2,4-Dihydroxypyridine

The most direct route to this compound is the electrophilic nitration of 2,4-dihydroxypyridine. The hydroxyl groups on the pyridine ring are activating, facilitating the introduction of the nitro group at the 3-position.

Diagram 1: General Scheme for the Nitration of 2,4-Dihydroxypyridine

Caption: Nitration of 2,4-dihydroxypyridine.

Causality of Experimental Choices:

-

Nitrating Agent: Nitric acid is the classic and effective nitrating agent for this transformation.

-

Solvent: The use of an organic acid, such as acetic acid, is preferred as a solvent.[3] It serves to both dissolve the starting material and moderate the reactivity of the nitric acid, leading to a more controlled reaction and minimizing side-product formation.

-

Temperature: The reaction is typically conducted under heated conditions, for instance, between 80°C and 100°C, to ensure a reasonable reaction rate and drive the reaction to completion.[3]

Experimental Protocol:

-

To a stirred solution of 2,4-dihydroxypyridine in acetic acid, slowly add nitric acid while maintaining the temperature at 90°C.[3]

-

Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]

-

Upon completion, cool the reaction mixture and add water to precipitate the product.[3]

-

Isolate the solid product by filtration, wash with a suitable solvent like isopropyl alcohol, and dry under vacuum.[3]

Synthesis of the 2,4-Dihydroxypyridine Intermediate

The availability of 2,4-dihydroxypyridine is crucial for the success of the final nitration step. This intermediate can be synthesized from several precursors.

From 4,6-Dihydroxynicotinic Acid via Decarboxylation

A common and efficient method for preparing 2,4-dihydroxypyridine is the decarboxylation of 4,6-dihydroxynicotinic acid.[3] This reaction can be carried out under high temperature and pressure or by using a strong acid catalyst like phosphoric acid.[1][3]

Diagram 2: Decarboxylation of 4,6-Dihydroxynicotinic Acid

Caption: Synthesis of 2,4-dihydroxypyridine via decarboxylation.

Causality of Experimental Choices:

-

High Temperature: The decarboxylation of aromatic carboxylic acids often requires significant thermal energy to overcome the activation barrier for the removal of the carboxyl group.

-

Phosphoric Acid: The use of phosphoric acid can facilitate the decarboxylation at lower temperatures compared to simple heating in water.[1] It acts as a high-boiling solvent and a catalyst. A specific ratio of phosphoric acid to water is crucial for optimal results.[1]

Experimental Protocol (Phosphoric Acid Method):

-

Heat a mixture of 4,6-dihydroxynicotinic acid and phosphoric acid.[1]

-

Remove water by distillation to achieve a specific ratio of phosphoric acid to water, which corresponds to a reaction temperature of approximately 210°C.[1]

-

Maintain the reaction at this temperature for several hours until the starting material is consumed, as confirmed by HPLC.[3]

-

The resulting 2,4-dihydroxypyridine can then be used directly in the subsequent nitration step without isolation.[3]

A "One-Pot" Synthesis from 4,6-Dihydroxynicotinic Acid

For improved process efficiency, the decarboxylation and nitration steps can be combined into a "one-pot" procedure. This approach avoids the isolation of the 2,4-dihydroxypyridine intermediate, saving time and resources.

Experimental Protocol ("One-Pot" Synthesis):

-

Perform the decarboxylation of 4,6-dihydroxynicotinic acid in phosphoric acid as described previously.[3]

-

After confirming the disappearance of the starting material by HPLC, cool the reaction mixture to below 100°C.[3]

-

Add acetic acid to the mixture and maintain the temperature at 90°C.[3]

-

Slowly add nitric acid at a constant rate.[3]

-

Monitor the nitration by HPLC until completion.

-

Cool the mixture and add water to precipitate the this compound.

-

Isolate the product by filtration, wash, and dry.[3]

From Diethyl 3-oxopentanedioate

An alternative, multi-step synthesis starts from diethyl 3-oxopentanedioate. This route involves the construction of the pyridine ring followed by nitration, hydrolysis, and decarboxylation.

Diagram 3: Multi-step Synthesis from Diethyl 3-oxopentanedioate

Caption: Synthesis from diethyl 3-oxopentanedioate.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following data has been reported for this compound:[3]

| Analytical Technique | Reported Data |

| Melting Point | 183.85°C |

| Elemental Analysis | Calculated for C₅H₄N₂O₄: C 38.47%, H 2.58%, N 17.95%. Found: C 38.42%, H 2.62%, N 17.69% |

| Infrared (IR) Spectroscopy | 3194.9 cm⁻¹ (OH), 1689.2 cm⁻¹ (C=O), 1616.5 cm⁻¹ (C=C) |

| Mass Spectrometry (MS) | (M+H)⁺: 157 |

Conclusion

The synthesis of this compound is a well-established process with several viable starting points. The most direct and industrially relevant approach involves the nitration of 2,4-dihydroxypyridine, which can be efficiently prepared via the decarboxylation of 4,6-dihydroxynicotinic acid. The "one-pot" procedure, combining decarboxylation and nitration, represents a particularly streamlined and efficient method. The choice of the synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and process safety considerations. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

- Process for preparing 2,4-dihydroxypyridine and this compound.

- Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.

- Process for preparation of nitropyridine derivatives.

Sources

- 1. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and this compound - Google Patents [patents.google.com]

2,4-Dihydroxy-3-nitropyridine reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism of 2,4-Dihydroxy-3-nitropyridine

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthesis and reaction mechanism of this compound, a critical intermediate in the development of novel therapeutics.[1][2][3] Primarily geared towards researchers, scientists, and professionals in drug development, this guide synthesizes established chemical principles with practical, field-proven insights to elucidate the causality behind the synthetic protocols for this valuable compound.

Strategic Importance in Medicinal Chemistry